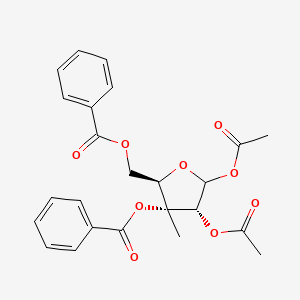

1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C24H24O9 |

|---|---|

分子量 |

456.4 g/mol |

IUPAC名 |

[(2R,3R,4R)-4,5-diacetyloxy-3-benzoyloxy-3-methyloxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C24H24O9/c1-15(25)30-20-23(31-16(2)26)32-19(14-29-21(27)17-10-6-4-7-11-17)24(20,3)33-22(28)18-12-8-5-9-13-18/h4-13,19-20,23H,14H2,1-3H3/t19-,20+,23?,24-/m1/s1 |

InChIキー |

PYHAGHQSRVMREB-HDNOUQGDSA-N |

異性体SMILES |

CC(=O)O[C@H]1C(O[C@@H]([C@@]1(C)OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C |

正規SMILES |

CC(=O)OC1C(OC(C1(C)OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose, a selectively protected C-branched monosaccharide of significant interest in medicinal chemistry. As a key intermediate in the synthesis of modified nucleosides, understanding its structure, synthesis, and physicochemical properties is crucial for the development of novel antiviral and anticancer therapeutics. This document delves into the rationale behind its specific protecting group strategy, outlines a plausible synthetic pathway based on established methodologies, and provides predicted spectroscopic data for its characterization.

Introduction: The Significance of C-Branched Ribofuranosides

C-branched ribonucleosides, particularly those with methyl group substitutions on the ribose moiety, represent a critical class of compounds in drug discovery. The introduction of a C-methyl group can confer desirable pharmacological properties, such as increased metabolic stability and enhanced binding to target enzymes.[1] Specifically, C-methylated nucleoside analogues have demonstrated potent antiviral activities, including against Hepatitis C virus (HCV), by acting as chain terminators of viral RNA synthesis.[2][3]

The strategic placement of protecting groups on the ribofuranose scaffold is paramount for the successful synthesis of these complex molecules.[4][5] Protecting groups serve to mask reactive hydroxyl and amino functionalities, thereby enabling regioselective modifications at specific positions.[6][7] The subject of this guide, 1,2-di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose, is a testament to this synthetic strategy, with its acetyl and benzoyl groups poised for selective removal during the construction of C-methylated nucleoside analogues.

Chemical Structure and Nomenclature

1,2-Di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose is a derivative of D-ribofuranose, a five-membered ring sugar. The key structural features are:

-

A D-ribofuranose core.

-

A β-C-methyl group at the C3 position.

-

Two O-acetyl protecting groups at the C1 and C2 positions.

-

Two O-benzoyl protecting groups at the C3 and C5 positions.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3R,4R,5R)-4-(Benzoyloxy)-5-((benzoyloxy)methyl)-4-methyltetrahydrofuran-2,3-diyl diacetate |

| CAS Number | 22672-43-1[5][8] |

| PubChem CID | 154133548[8] |

| Molecular Formula | C₂₅H₂₆O₁₀ |

| Molecular Weight | 486.47 g/mol |

Below is a 2D representation of the chemical structure:

Strategic Importance of the Protecting Groups

The selection of acetyl and benzoyl protecting groups in this molecule is a deliberate and strategic choice in the context of multi-step nucleoside synthesis.[4][7]

-

Benzoyl (Bz) Groups: These are typically more robust and are often used to protect hydroxyl groups that need to remain masked during several synthetic steps. Their removal usually requires harsher conditions, such as treatment with strong bases like sodium methoxide in methanol.[4] In this molecule, the benzoyl groups at C3 and C5 provide stability.

-

Acetyl (Ac) Groups: Acetyl groups are more labile and can be selectively removed under milder basic conditions, such as with ammonia in methanol, or by enzymatic methods.[4] The acetyl groups at C1 and C2 allow for the deprotection of these positions while leaving the benzoyl groups intact, enabling further modifications at the anomeric carbon (C1) and the C2 hydroxyl.

This differential reactivity is crucial for the stepwise construction of nucleoside analogues, allowing for the controlled introduction of a nucleobase at the C1 position and further modifications at other sites.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical)

Step 1: Oxidation of the C2 Hydroxyl Group

-

To a solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in a suitable solvent such as dichloromethane, add an oxidizing agent like Dess-Martin periodinane.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction to isolate the resulting ketone, 1,3,5-tri-O-benzoyl-D-erythro-pentofuran-2-ulose.

Causality: The oxidation of the free hydroxyl at C2 is a necessary step to create an electrophilic center for the introduction of the methyl group.

Step 2: Introduction of the C3-Methyl Group via Grignard Reaction

-

Dissolve the ketone from Step 1 in an anhydrous solvent like THF.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a Grignard reagent, such as methylmagnesium bromide (MeMgBr), to the solution.

-

Allow the reaction to proceed to completion and then quench it carefully.

-

Purify the product to obtain 3-C-methyl-1,3,5-tri-O-benzoyl-D-ribofuranose.

Causality: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds by nucleophilic addition to a carbonyl group. The stereochemical outcome at C3 will depend on the reaction conditions and the directing effects of the existing stereocenters.

Step 3: Acetylation of the Remaining Hydroxyl Groups

-

Dissolve the product from Step 2 in a mixture of acetic anhydride and pyridine.

-

Stir the reaction, likely at room temperature, until the acetylation is complete.

-

Remove the reagents and purify the final product, 1,2-di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose.

Causality: Acetylation protects the remaining free hydroxyl groups at C1 and C2, rendering the molecule stable for storage and suitable for use in subsequent glycosylation reactions. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

The introduction of the C-methyl group and the various protecting groups will have distinct effects on the physicochemical properties and spectroscopic signatures of the molecule.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Observation |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate); Insoluble in water |

| Chirality | Chiral, with multiple stereocenters |

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, we can predict the key features based on the known spectra of similar acylated and benzoylated ribofuranose derivatives.[10][11]

1H NMR (in CDCl₃):

-

Aromatic Protons: Multiple signals in the range of δ 7.2-8.1 ppm, corresponding to the protons of the two benzoyl groups.

-

Anomeric Proton (H1): A signal around δ 6.0-6.5 ppm, with a small coupling constant characteristic of the β-anomer.

-

Ribofuranose Ring Protons (H2, H4): Signals in the range of δ 4.5-5.5 ppm.

-

Methylene Protons (H5a, H5b): Signals around δ 4.0-4.8 ppm.

-

Acetyl Protons: Two singlets around δ 2.0-2.2 ppm, each integrating to 3H.

-

C3-Methyl Protons: A singlet around δ 1.3-1.6 ppm, integrating to 3H.

13C NMR (in CDCl₃):

-

Carbonyl Carbons: Signals in the range of δ 165-175 ppm for the benzoyl and acetyl carbonyls.

-

Aromatic Carbons: Signals between δ 128-135 ppm.

-

Anomeric Carbon (C1): A signal around δ 95-105 ppm.

-

Ribofuranose Ring Carbons (C2, C3, C4): Signals in the range of δ 70-85 ppm.

-

Methylene Carbon (C5): A signal around δ 60-70 ppm.

-

Acetyl Carbons: Signals around δ 20-22 ppm for the methyl carbons and ~170 ppm for the carbonyl carbons.

-

C3-Methyl Carbon: A signal in the aliphatic region, likely around δ 20-30 ppm.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to the sodium adduct [M+Na]⁺.

Applications in Drug Development

The primary application of 1,2-di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose is as a versatile intermediate in the synthesis of 3'-C-methyl nucleoside analogues.[3][9] The workflow for this application is outlined below.

Caption: Application of the title compound in nucleoside synthesis.

This synthetic route allows for the creation of a library of novel C-methylated nucleosides for screening in various antiviral and anticancer assays. The resistance of the C-C bond to enzymatic cleavage makes these resulting nucleosides promising candidates for further drug development.[12]

Conclusion

1,2-Di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose is a strategically designed molecule that holds significant value for synthetic and medicinal chemists. Its carefully chosen protecting groups allow for controlled, regioselective modifications, making it an essential building block for the synthesis of C-methylated nucleoside analogues. A thorough understanding of its structure, synthesis, and reactivity is fundamental for researchers aiming to develop the next generation of nucleoside-based therapeutics.

References

- 1. 1207459-15-1|(2R,3S)-5-Acetoxy-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nexconn.com [nexconn.com]

- 6. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. 85026-60-4|(3R,4S,5R)-4-(Benzoyloxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,3-diyl diacetate|BLD Pharm [bldpharm.com]

- 9. Synthesis of novel 3'-C-methylene thymidine and 5-methyluridine/cytidine H-phosphonates and phosphonamidites for new backbone modification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

An In-Depth Technical Guide to 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose

CAS Number: 22672-43-1

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of antiviral and anticancer drug development is perpetually evolving, with a constant demand for novel molecular scaffolds that can serve as precursors to potent therapeutic agents. Within this context, modified carbohydrates, particularly derivatives of D-ribofuranose, have garnered significant attention. These molecules form the backbone of nucleoside analogs, a class of drugs that has demonstrated profound clinical success. This technical guide provides a comprehensive overview of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose , a strategically modified ribofuranose derivative. While specific literature on this exact compound is limited, this guide synthesizes information from closely related analogs and fundamental principles of carbohydrate and medicinal chemistry to present a scientifically grounded perspective on its synthesis, properties, and potential applications.

Introduction: The Significance of Modified Ribofuranose in Nucleoside Analog Design

The D-ribofuranose ring is a cornerstone of nucleic acid structure. Modifications to this sugar moiety can have profound effects on the biological activity of the resulting nucleoside analogs. Strategic alterations can enhance metabolic stability, modulate cellular uptake, and influence the interaction with viral or cellular enzymes. The subject of this guide, this compound, incorporates several key modifications:

-

C-3 Methylation: The introduction of a methyl group at the C-3 position introduces a tertiary carbon, which can impart significant conformational rigidity to the furanose ring. This can influence the sugar pucker, a critical determinant of how a nucleoside analog is recognized by polymerases. Furthermore, the absence of a hydroxyl group at C-3 can act as a chain terminator in nucleic acid synthesis, a common mechanism for antiviral and anticancer drugs.

-

Acetylation and Benzoylation: The hydroxyl groups at positions 1, 2, and 5 are protected with acetyl and benzoyl groups. These protecting groups serve a dual purpose. Firstly, they render the molecule more lipophilic, which can aid in its purification and handling. Secondly, and more importantly, they act as versatile precursors for the subsequent introduction of a nucleobase at the anomeric (C-1) position, a crucial step in the synthesis of nucleoside analogs. The differential reactivity of acetyl and benzoyl groups can also be exploited for selective deprotection strategies.

It is postulated that this compound is a purine nucleoside analog and may exhibit antitumor activity by inhibiting DNA synthesis and inducing apoptosis.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₂₄H₂₄O₉ | Based on the chemical structure. |

| Molecular Weight | 456.44 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for acylated and benzoylated sugar derivatives. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Insoluble in water. | The presence of multiple aromatic (benzoyl) and acyl groups significantly increases lipophilicity. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases, which would lead to the hydrolysis of the ester protecting groups. | The acetyl and benzoyl esters are susceptible to cleavage under acidic or basic conditions. |

Proposed Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and the strategic use of protecting groups. A plausible synthetic route, based on established methodologies in carbohydrate chemistry, is outlined below. The key challenge lies in the stereoselective introduction of the methyl group at the C-3 position.

Conceptual Workflow

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Protection of D-Ribose

-

Suspend D-ribose in anhydrous acetone.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Stir the reaction at room temperature until the formation of 1,2:5,6-di-O-isopropylidene-α-D-ribofuranose is complete (monitored by TLC).

-

Quench the reaction with a weak base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Causality: The isopropylidene groups protect the hydroxyls at C1, C2, C5, and C6, leaving the C3 hydroxyl available for the next reaction. This is a standard and efficient method for protecting cis-diols in carbohydrates.[1]

Step 2: Oxidation of the C-3 Hydroxyl Group

-

Dissolve the protected ribose derivative in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

-

Stir the reaction at the appropriate temperature until the starting material is consumed.

-

Work up the reaction to isolate the C-3 ketone.

Causality: Oxidation of the secondary alcohol at C-3 to a ketone is a necessary step to enable the subsequent nucleophilic addition of a methyl group.

Step 3: Stereoselective C-3 Methylation

-

Dissolve the C-3 ketone in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to a low temperature (e.g., -78 °C).

-

Add a solution of a methylating agent, such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi), dropwise. The choice of reagent and reaction conditions is critical for achieving the desired beta-stereoselectivity.

-

Stir the reaction at low temperature until completion.

-

Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).

-

Extract the product and purify by chromatography.

Causality: The stereochemical outcome of the methylation is influenced by the steric hindrance of the protecting groups and the coordination of the organometallic reagent to the oxygen atoms of the sugar. This step is often the most challenging in the synthesis of C-branched nucleosides.

Step 4: Deprotection and Reprotection

-

The isopropylidene groups are removed under acidic conditions.

-

The resulting free hydroxyls are then acylated and benzoylated. Dissolve the C-3 methylated ribofuranose in pyridine.

-

Add benzoyl chloride to protect the C-5 hydroxyl group.

-

Subsequently, add acetic anhydride to acetylate the C-1 and C-2 hydroxyls.

-

The reaction is monitored by TLC, and upon completion, the product is isolated and purified.

Causality: The use of pyridine as a base facilitates the acylation and benzoylation reactions. The order of addition of the protecting groups can be manipulated to achieve the desired substitution pattern. Acetyl and benzoyl groups are chosen for their stability and their role as leaving groups in subsequent glycosylation reactions.[2]

Role in Drug Development: A Gateway to Novel Nucleoside Analogs

The primary utility of this compound in drug development lies in its role as a key intermediate for the synthesis of C-3'-methylated nucleoside analogs.

Glycosylation Reactions

The anomeric acetyl group at the C-1 position is a good leaving group, facilitating the crucial glycosylation reaction where a nucleobase is coupled to the sugar moiety. This reaction is typically catalyzed by a Lewis acid.

Caption: General scheme for the synthesis of nucleoside analogs.

The stereochemistry of the newly formed glycosidic bond is influenced by the neighboring group participation of the C-2 acetyl group, which typically leads to the formation of the desired beta-anomer.

Potential Therapeutic Applications of Downstream Compounds

Nucleoside analogs derived from this precursor could be investigated for a range of therapeutic applications, including:

-

Antiviral Agents: The C-3' methyl group can act as a chain terminator for viral RNA-dependent RNA polymerases (RdRps) or reverse transcriptases (RTs). This is a well-established mechanism for many antiviral drugs, including those targeting HIV, hepatitis B, and hepatitis C.

-

Anticancer Agents: By mimicking natural nucleosides, these analogs can be incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination and apoptosis.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are the expected key features in the NMR and mass spectra of the title compound.

-

¹H NMR:

-

Signals in the aromatic region (around 7.2-8.1 ppm) corresponding to the protons of the two benzoyl groups.

-

A singlet for the anomeric proton (H-1) in the region of 6.0-6.5 ppm.

-

Signals for the other sugar protons (H-2, H-4, H-5) in the range of 4.0-5.5 ppm.

-

Singlets for the methyl protons of the two acetyl groups around 2.0-2.2 ppm.

-

A singlet for the C-3 methyl group protons, likely in the upfield region of the sugar proton signals.

-

-

¹³C NMR:

-

Signals for the carbonyl carbons of the acetyl and benzoyl groups in the range of 165-175 ppm.

-

Signals for the aromatic carbons of the benzoyl groups between 125-140 ppm.

-

Signals for the sugar carbons, with the anomeric carbon (C-1) appearing around 95-105 ppm.

-

A signal for the tertiary C-3 carbon.

-

Signals for the methyl carbons of the acetyl and C-3 methyl groups in the upfield region.

-

-

Mass Spectrometry (ESI-MS):

-

An [M+Na]⁺ adduct would be expected as the major ion.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. A detailed Material Safety Data Sheet (MSDS) should be consulted before use.

Conclusion and Future Perspectives

This compound represents a valuable, albeit understudied, building block in the synthesis of novel nucleoside analogs. Its strategic C-3 methylation and versatile protecting group pattern make it an attractive precursor for the development of potential antiviral and anticancer agents. Further research is warranted to fully elucidate its synthetic accessibility, detailed physicochemical properties, and the biological activity of the nucleoside analogs derived from it. As the demand for new therapeutics continues to grow, the exploration of such modified sugar scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

An In-Depth Technical Guide to the Synthesis of C-Methyl-D-Ribofuranose Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of a methyl group onto the D-ribofuranose scaffold represents a cornerstone of modern medicinal chemistry, yielding nucleoside analogs with profound antiviral and anticancer properties. This guide provides a comprehensive exploration of the synthetic methodologies developed to access these critical C-methylated derivatives. We will dissect the intricate challenges of stereocontrol, the necessity of sophisticated protecting group strategies, and the causal logic behind key experimental choices. Detailed protocols, comparative data, and mechanistic diagrams are presented to equip researchers with a robust understanding of this vital area of synthetic organic chemistry.

Introduction: The Strategic Imperative for C-Methylation

The D-ribofuranose ring is a fundamental structural motif in nucleic acids. Modifications to this sugar moiety have proven to be an exceptionally fruitful strategy in the development of therapeutic agents that can disrupt pathological biochemical pathways. The introduction of a C-methyl group, in particular, has led to breakthrough drugs. This seemingly simple modification can induce critical conformational changes in the furanose ring, enhance metabolic stability by blocking the action of degrading enzymes, and alter the binding affinity for target polymerases or other enzymes.

Perhaps the most notable example is Sofosbuvir, a cornerstone in the treatment of Hepatitis C. Its active metabolite features a 2'-C-methyl-2'-fluoro modification, which acts as a potent chain terminator of the viral RNA-dependent RNA polymerase. The synthesis of such C-methylated nucleosides is a non-trivial endeavor, demanding precise control over stereochemistry at a newly formed quaternary center and the judicious use of protecting groups to navigate the poly-functionalized nature of the carbohydrate starting material.

Core Synthetic Strategies: A Positional Analysis

The approach to C-methylation is dictated by the target position on the ribofuranose ring. The most biologically significant modifications have occurred at the C1', C2', and C3' positions.

Synthesis of 2'-C-Methyl-D-Ribofuranose Derivatives

The 2'-position is a primary target for modification due to its proximity to the glycosidic bond and its role in defining the sugar pucker conformation, which is critical for nucleic acid structure. The central challenge is the stereoselective construction of a quaternary carbon center.

Causality Behind the Approach: The most common and direct strategy involves the conversion of the 2'-hydroxyl group into a ketone (a 2'-ketonucleoside or ribosulose derivative). This carbonyl group then serves as an electrophilic handle for the introduction of a methyl group via nucleophilic addition. The stereochemical outcome of this addition is the critical step.

Key Methodologies:

-

Nucleophilic Addition to a 2'-Keto Intermediate:

-

Mechanism: This method begins with a suitably protected ribofuranoside. The free 2'-hydroxyl is oxidized to a ketone using reagents like Dess-Martin periodinane or a TEMPO-based oxidation system. The resulting 2'-ketofuranoside is then treated with an organometallic methylating agent, such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi).

-

Stereocontrol: The facial selectivity of the nucleophilic attack is influenced by the steric hindrance imposed by the substituents at the C1' and C3' positions. Often, the attack occurs from the less hindered α-face, leading to the desired ribo-configuration at the C2' center.[1]

-

Protecting Groups: Benzyl (Bn) or benzoyl (Bz) groups are commonly used to protect the 3'- and 5'-hydroxyls, as they are stable to the oxidation and organometallic addition steps.[2]

-

-

Radical-Based Approaches:

-

Modern methods have explored the use of photoredox catalysis to generate glycosyl radicals from activated anomeric hydroxyl groups. These radicals can then be coupled with various partners. While more commonly used for C-aryl glycosides, similar principles can be adapted for alkyl additions, representing a frontier in the field.[3]

-

The general workflow for the dominant nucleophilic addition strategy is outlined below.

Caption: General workflow for 2'-C-methyl nucleoside synthesis.

Synthesis of 1'-C-Methyl-D-Ribofuranose Derivatives (C-Nucleosides)

In C-nucleosides, the anomeric carbon is directly bonded to the nucleobase aglycone, forming a stable C-C bond instead of a more labile N-glycosidic bond. Synthesizing 1'-C-methyl analogs involves forming a C-C bond at the anomeric center.

Causality Behind the Approach: The strategy hinges on generating a reactive species at the anomeric carbon (C1') of the ribose derivative that can be trapped by a carbon nucleophile. This often involves the formation of an oxocarbenium ion intermediate from a glycosyl donor.[4]

Key Methodologies:

-

Lewis Acid-Catalyzed C-Glycosylation:

-

Mechanism: A ribose derivative with a suitable leaving group at the anomeric position (e.g., acetate, halide, or trichloroacetimidate) is treated with a Lewis acid (e.g., SnCl₄, TMSOTf). This generates a transient, electrophilic oxocarbenium ion. This ion is then attacked by a carbon nucleophile, such as allyltrimethylsilane or a silyl enol ether.[4]

-

Stereocontrol: The stereoselectivity of C-glycosylation on ribofuranose derivatives is complex. For many ribose derivatives, there is a pronounced tendency for α-selective substitution, which can be rationalized by the electronic and steric effects of the five-membered ring oxocarbenium ion.[4] Achieving the biologically relevant β-configuration can require alternative strategies, such as nucleophilic substitution on a C1'-substituted hemiacetal.[4]

-

Synthesis of 3'-C-Methyl-D-Ribofuranose Derivatives

Modification at the 3'-position directly impacts the site of phosphodiester bond formation in nucleic acid synthesis, making 3'-C-methyl derivatives effective chain terminators.

Causality Behind the Approach: Similar to the 2'-C-methyl strategy, the synthesis of 3'-C-methyl analogs typically proceeds through a 3'-keto intermediate, which is then subjected to nucleophilic methylation.

Key Methodologies:

-

Oxidation and Nucleophilic Addition:

-

Mechanism: Starting from a ribose derivative with the 2'- and 5'-hydroxyls protected, the 3'-OH is oxidized to a ketone. Subsequent addition of an organometallic methyl reagent yields the tertiary alcohol.

-

Stereocontrol: The stereochemical outcome is governed by the facial bias created by the existing stereocenters and protecting groups on the furanose ring.

-

Protecting Groups: Orthogonal protecting groups are essential. For example, a 1,2-O-isopropylidene group can protect the cis-hydroxyls at C1 and C2, leaving the 3-OH and 5-OH available for manipulation.[5]

-

The Critical Role of Protecting Group Strategies

The successful synthesis of any C-methyl-D-ribofuranose derivative is critically dependent on a well-designed protecting group strategy.[6] Given that ribose has four hydroxyl groups of differing reactivity, selective protection and deprotection are paramount.

Pillars of Protecting Group Selection:

-

Stability: The group must be stable to the reaction conditions used for subsequent transformations. For example, benzyl ethers are robust under a wide range of acidic and basic conditions but can be removed under neutral hydrogenolysis conditions.[7]

-

Ease of Installation and Removal: The reactions to add and remove the protecting group should be high-yielding and occur under mild conditions to avoid degradation of the sensitive carbohydrate core.

-

Orthogonality: In complex syntheses, orthogonal protecting groups are used. These are groups that can be removed under distinct conditions without affecting each other. This allows for the sequential unmasking and reaction of different hydroxyl groups. A common orthogonal set includes silyl ethers (removed by fluoride), benzyl ethers (removed by hydrogenolysis), and acyl esters (removed by base).[6][8]

Common Protecting Groups in Ribofuranose Chemistry:

| Protecting Group | Abbreviation | Installation Reagents | Removal Conditions | Key Features |

| Benzoyl | Bz | Benzoyl chloride, pyridine | NaOMe in MeOH (basic) | Participating group at C2, directs β-glycosylation. |

| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C (hydrogenolysis) | Stable to acid/base; non-participating.[9] |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | TBAF (fluoride source) | Bulky; selectively protects primary 5'-OH. |

| Isopropylidene Acetal | - | Acetone, acid catalyst | Mild aqueous acid | Protects cis-diols (C2-C3 in ribose).[10] |

Detailed Experimental Protocol: Synthesis of a 2'-Keto-D-Ribofuranose Intermediate

This protocol describes the oxidation of a protected methyl ribofuranoside, a key step in the synthesis of 2'-C-methyl derivatives.

Objective: To synthesize methyl 3,5-di-O-benzyl-2-keto-D-ribofuranose from methyl 3,5-di-O-benzyl-α-D-ribofuranoside.

Materials:

-

Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of methyl 3,5-di-O-benzyl-α-D-ribofuranoside (1.0 eq) in anhydrous DCM (approx. 0.1 M) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Oxidant: The solution is cooled to 0 °C in an ice bath. Dess-Martin Periodinane (1.2 eq) is added portion-wise over 10 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the ketone product.

-

Workup: Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The mixture is stirred vigorously for 30 minutes until the layers are clear.

-

Extraction: The biphasic mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure methyl 3,5-di-O-benzyl-2-keto-D-ribofuranose.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods. ¹H NMR will show the disappearance of the proton at the 2'-position. ¹³C NMR will show the appearance of a ketone signal (~200-210 ppm). High-resolution mass spectrometry (HRMS) should confirm the expected molecular weight.

Conclusion and Future Outlook

The synthesis of C-methyl-D-ribofuranose derivatives remains a challenging yet highly rewarding field of organic chemistry. The methodologies outlined herein, particularly those centered on the stereoselective addition to keto-intermediates, have enabled the production of life-saving therapeutics. Future advancements will likely focus on developing more efficient and catalytic methods, including asymmetric approaches that obviate the need for chiral starting materials or reduce the reliance on stoichiometric reagents. The continued innovation in C-C bond formation and protecting group strategies will undoubtedly lead to the discovery of novel C-methylated nucleoside analogs with enhanced biological activity and improved pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

The Strategic Role of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose in Glycobiology and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and glycobiology, the pursuit of novel therapeutic agents has led to significant interest in chemically modified nucleosides. These structural analogs of natural nucleosides can act as potent antiviral and anticancer agents by interfering with nucleic acid metabolism. C-branched ribonucleosides, in particular, represent a promising class of modified nucleosides with enhanced biological stability and activity. This guide delves into the pivotal role of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose , a key synthetic intermediate, in the generation of 3'-C-methylated nucleosides. While not a biologically active agent itself, its unique structural features make it an invaluable building block for the synthesis of next-generation therapeutics. We will explore its inferred synthesis, its function as a glycosyl donor, and the profound biological implications of the 3'-C-methyl modification in nucleoside drug candidates.

Introduction: The Significance of C-Branched Nucleosides in Therapeutics

Nucleoside analogs are a cornerstone of modern antiviral and anticancer therapies. Their mechanism of action often relies on their ability to be recognized and incorporated into growing DNA or RNA chains, leading to chain termination or dysfunctional nucleic acids. However, the efficacy of many nucleoside drugs is limited by metabolic instability, particularly the cleavage of the glycosidic bond by phosphorylases.

C-nucleosides, where the nitrogen of the nucleobase is replaced by a carbon atom to form a C-C glycosidic bond, offer a solution to this instability.[1] This modification renders the nucleoside resistant to enzymatic cleavage, enhancing its pharmacokinetic profile.[1] Furthermore, modifications to the sugar moiety, such as the introduction of a C-methyl group, can confer unique biological properties. 2'-C-methylated nucleosides, for instance, have shown potent activity against the Hepatitis C virus (HCV) RNA-dependent RNA polymerase.[2] Similarly, 3'-C-methylated nucleosides are of significant interest for their potential to modulate the activity of polymerases and other nucleic acid-processing enzymes.[3]

The synthesis of these modified nucleosides is a complex process that relies on the availability of specifically functionalized sugar donors. This compound is a prime example of such a crucial, albeit transient, player in the synthetic pathway towards 3'-C-methylated nucleosides.

The Inferred Synthetic Pathway and Physicochemical Properties

While direct literature on the synthesis of this compound is scarce, its preparation can be logically inferred from established synthetic routes for analogous 3'-C-methylribonucleosides.[3][4] The synthesis would likely commence from a common precursor, such as 1,2:5,6-di-O-isopropylidene-3-C-methyl-alpha-D-allofuranose.[3][4]

Hypothetical Synthesis Workflow

The conversion of the allofuranose precursor to the target ribofuranose derivative would involve a series of protecting group manipulations and stereochemical inversions.

Key Physicochemical Characteristics for Synthetic Application

The structural features of this compound are tailored for its role as a glycosyl donor in nucleoside synthesis.

| Feature | Group | Purpose in Synthesis |

| C1-Acetoxy Group | Acetyl | Excellent leaving group for Lewis acid-catalyzed glycosylation reactions (e.g., Vorbrüggen conditions).[5] |

| C2-Acetoxy Group | Acetyl | Provides anchimeric assistance, directing the incoming nucleobase to the β-face of the ribose ring, ensuring the desired stereochemistry of the final nucleoside.[5] |

| C3 and C5-Benzoyl Groups | Benzoyl | Bulky and stable protecting groups that prevent unwanted side reactions at the C3 and C5 hydroxyl positions during glycosylation. They can be removed under specific conditions post-coupling. |

| C3-beta-C-Methyl Group | Methyl | The key structural modification that is incorporated into the final nucleoside analog, conferring its unique biological properties. |

Role in Glycobiology: A Glycosyl Donor for 3'-C-Methyl Nucleoside Synthesis

The primary role of this compound in glycobiology is as a key intermediate for the synthesis of 3'-C-methylated nucleosides. The most common and versatile method for this is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction.[5]

The Vorbrüggen Glycosylation Workflow

This reaction involves the coupling of a silylated nucleobase with an electrophilic sugar derivative, such as our topic compound, in the presence of a Lewis acid.[5]

Experimental Protocol: Synthesis of 3'-C-methylcytidine (A Representative Example)

The following is a representative protocol for the synthesis of a 3'-C-methylated nucleoside using our key intermediate. This protocol is based on established methods for similar syntheses.[3][4]

Step 1: Silylation of the Nucleobase

-

Suspend N4-acetylcytosine in anhydrous acetonitrile.

-

Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir at reflux until the solution becomes clear.

-

Cool the reaction mixture to room temperature.

Step 2: Glycosylation

-

Dissolve this compound in anhydrous acetonitrile.

-

Add the solution of silylated N4-acetylcytosine to the ribofuranose solution.

-

Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected 3'-C-methylcytidine.

Step 3: Deprotection

-

Dissolve the protected nucleoside in methanolic ammonia.

-

Stir the solution at room temperature in a sealed vessel for 24-48 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final product by recrystallization or chromatography to obtain 3'-C-methylcytidine.

Biological Implications and Drug Development Perspectives

The introduction of a methyl group at the 3' position of the ribose ring has profound implications for the biological activity of the resulting nucleoside.

-

Steric Hindrance: The 3'-methyl group can sterically hinder the formation of the 3'-5' phosphodiester bond by viral polymerases, acting as a chain terminator of viral RNA or DNA synthesis.[4]

-

Conformational Rigidity: The methyl group can lock the sugar pucker in a specific conformation, which may enhance binding to the target enzyme or, conversely, prevent its recognition by human polymerases, thereby reducing toxicity.

-

Metabolic Stability: While the C-C glycosidic bond in C-nucleosides provides resistance to phosphorylases, modifications on the sugar ring can also influence the substrate specificity of kinases required for the activation of the nucleoside to its triphosphate form.

The 3'-C-cyano-3'-deoxynucleoside derivatives of adenine have demonstrated activity against DNA and RNA viruses.[6] While 2',3'-dideoxy-3'-C-methyl nucleosides have been synthesized, they have not shown significant antiviral activity in the evaluated assays.[7] This highlights the nuanced structure-activity relationship of modified nucleosides and the importance of continued exploration of different modifications and their combinations.

Conclusion

This compound, while not a household name in glycobiology, represents a critical class of molecules that enable the synthesis of novel C-branched nucleosides. Its carefully designed structure, with strategically placed protecting and leaving groups, makes it an ideal glycosyl donor for the introduction of a 3'-C-methyl group onto a nucleobase. The resulting 3'-C-methylated nucleosides are of significant interest to drug development professionals for their potential to overcome the limitations of current antiviral and anticancer therapies. As our understanding of the structure-activity relationships of modified nucleosides grows, the demand for versatile and efficiently synthesized intermediates like the one discussed in this guide will undoubtedly increase, paving the way for the discovery of more effective and safer therapeutic agents.

References

- 1. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2'- and 3'-C-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 6. Synthesis and antiviral activity of 3'-C-cyano-3'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3'-deoxy-3'-C-methyl nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose as a Purine Nucleoside Analog Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine nucleoside analogs (PNAs) are a cornerstone in the treatment of various cancers and viral diseases.[1][2] Their efficacy is rooted in their ability to mimic natural purines, thereby interfering with nucleic acid synthesis and inducing cell death.[3] The therapeutic potential of these agents is significantly influenced by modifications in both the purine base and the sugar moiety. This guide provides a comprehensive technical overview of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose, a key intermediate in the synthesis of novel C-methylated purine nucleoside analogs. We will delve into its synthesis, characterization, and its potential role in the development of next-generation therapeutics.

Introduction: The Significance of Purine Nucleoside Analogs

Purine nucleoside analogs are a class of antimetabolites that have demonstrated significant efficacy in oncology and virology.[4] Approved drugs such as fludarabine, cladribine, and clofarabine are routinely used in the treatment of hematological malignancies.[1][5] These molecules structurally resemble natural purine nucleosides (adenosine and guanosine) and exert their cytotoxic effects through several mechanisms, including:

-

Inhibition of DNA and RNA Synthesis: After intracellular phosphorylation to their triphosphate form, these analogs compete with natural deoxynucleotides for incorporation into DNA and RNA by polymerases. This leads to chain termination and inhibition of nucleic acid replication and transcription.[6][7]

-

Induction of Apoptosis: The incorporation of these analogs into DNA can trigger DNA damage responses, leading to programmed cell death (apoptosis).[5][7]

The sugar moiety of nucleoside analogs plays a critical role in their pharmacological properties, including their recognition by cellular enzymes, stability, and conformational preferences. Modifications to the ribofuranose ring, such as the introduction of a C-methyl group, can confer desirable properties like increased resistance to enzymatic degradation, which makes them interesting targets for drug development.[4]

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with a readily available starting material, D-ribose. The key strategic challenge is the stereoselective introduction of a methyl group at the C3 position. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned in the following key stages:

-

Protection of D-ribose: Selective protection of the hydroxyl groups of D-ribose is necessary to allow for regioselective modification.

-

Oxidation at C3: The hydroxyl group at the C3 position is oxidized to a ketone.

-

Stereoselective Methylation: A methyl group is introduced at the C3 position via a Grignard reaction or a similar organometallic addition. The stereochemistry of this step is crucial.

-

Reduction and Deprotection/Reprotection: The newly introduced hydroxyl group may require further manipulation, followed by a protection/deprotection sequence to yield the desired acetyl and benzoyl protecting groups.

A more detailed, step-by-step protocol is provided in the "Experimental Protocols" section.

Caption: Proposed synthetic workflow for the target compound.

Role as a Precursor for Purine Nucleoside Analogs

This compound is a versatile glycosyl donor for the synthesis of novel purine nucleoside analogs. The acetyl group at the anomeric position (C1) serves as a good leaving group in the presence of a Lewis acid, facilitating the coupling with a purine base.

Vorbrüggen Glycosylation

The most common method for coupling a modified sugar with a nucleobase is the Vorbrüggen glycosylation. This reaction involves the silylation of the purine base, followed by its reaction with the glycosyl donor in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Caption: Vorbrüggen glycosylation for nucleoside analog synthesis.

Expected Mechanism of Action of the Resulting Nucleoside Analog

A purine nucleoside analog derived from this C-methylated sugar is expected to follow the general mechanism of action of this drug class.

-

Cellular Uptake: The nucleoside analog will be transported into the cell via nucleoside transporters.

-

Intracellular Phosphorylation: The analog will be sequentially phosphorylated by cellular kinases to its active triphosphate form. This is often the rate-limiting step.[6]

-

Inhibition of Polymerases: The triphosphate analog will compete with natural dNTPs or NTPs for incorporation into DNA or RNA by polymerases. The C-methyl group at the 3' position is expected to act as a chain terminator, preventing further elongation of the nucleic acid chain.

-

Induction of Apoptosis: The accumulation of terminated DNA strands will trigger cellular stress responses, leading to apoptosis.

Caption: Expected metabolic activation and mechanism of action.

Characterization and Quality Control

The structural integrity and purity of this compound are paramount for its use in nucleoside synthesis. A combination of spectroscopic and chromatographic techniques should be employed for its characterization.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of stereochemistry | Characteristic shifts for acetyl and benzoyl protons, and the C3-methyl group. Coupling constants will be indicative of the furanose ring conformation.[8] |

| ¹³C NMR | Confirmation of carbon skeleton | Resonances for all carbon atoms, including the carbonyls of the protecting groups and the C3-methyl group. |

| Mass Spectrometry (HRMS) | Determination of molecular weight and elemental composition | Accurate mass measurement corresponding to the molecular formula C₂₈H₂₈O₁₀. |

| HPLC | Purity assessment | A single major peak indicating high purity. |

| FT-IR | Identification of functional groups | Characteristic stretching frequencies for C=O (ester) and C-O bonds. |

Experimental Protocols

Synthesis of 1,2,3,5-Tetra-O-acetyl-D-ribofuranose (A Precursor)

This protocol describes a general method for the acetylation of D-ribose, a common starting point for ribofuranose modifications.[9]

-

Suspend D-ribose in acetic anhydride.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by pouring it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Vorbrüggen Glycosylation Protocol

This protocol outlines a general procedure for the coupling of a glycosyl donor with a purine base.

-

Dry the purine base by co-evaporation with toluene under reduced pressure.

-

Suspend the purine base in a dry, aprotic solvent (e.g., acetonitrile).

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) and heat to reflux until the solution becomes clear.

-

Cool the solution and add the glycosyl donor (this compound).

-

Add the Lewis acid catalyst (e.g., TMSOTf) dropwise at 0°C.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting nucleoside analog by column chromatography.

Conclusion and Future Perspectives

This compound is a valuable and strategically designed intermediate for the synthesis of novel C-methylated purine nucleoside analogs. The introduction of a C-methyl group at the 3' position of the ribose ring has the potential to enhance the pharmacological properties of the resulting nucleosides, such as increased metabolic stability and altered conformational preferences, which could lead to improved efficacy and a better safety profile. Further research is warranted to synthesize and evaluate the biological activity of purine nucleoside analogs derived from this precursor against a panel of cancer cell lines and viral targets. The insights gained from such studies will be instrumental in advancing the field of nucleoside-based drug discovery.

References

- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00051F [pubs.rsc.org]

- 5. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]

In-depth Technical Guide: 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose for Anti-Diabetic Research

A Senior Application Scientist's Perspective

Abstract

Diabetes mellitus is a persistent metabolic disorder characterized by high blood sugar levels, and its increasing prevalence necessitates the discovery of new and effective anti-diabetic drugs.[1] This guide explores the potential of a synthetic ribofuranose derivative, 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose, in the context of anti-diabetic research. While direct studies on this specific compound are limited, its structural similarity to other biologically active carbohydrate molecules suggests plausible mechanisms of action. This document will provide a comprehensive technical overview of the rationale for its investigation, proposed synthesis, and a detailed framework for evaluating its anti-diabetic properties through established in vitro assays.

PART 1: Rationale and Synthesis

The Rationale for Investigating a Modified Ribofuranose Derivative

Ribose, a fundamental pentose sugar, is a key component of essential biomolecules like RNA and ATP.[2][3] Chemical modification of the ribofuranose scaffold is a well-established strategy in medicinal chemistry to develop therapeutic agents, including antiviral and anticancer drugs.[4][5] The structural modifications in this compound—acetylation, benzoylation, and C-methylation—are intended to enhance its stability and create a molecule with the potential to interact with biological targets relevant to diabetes.[6]

The primary hypothesis is that this compound could act as an inhibitor of key carbohydrate-metabolizing enzymes or modulate insulin signaling pathways. The bulky benzoyl groups and the C-methyl group may provide the necessary steric and electronic properties to selectively bind to the active sites of enzymes like α-glucosidase, thereby delaying carbohydrate digestion and reducing postprandial hyperglycemia.[7]

Proposed Synthesis

General Synthetic Pathway:

-

Starting Material: D-ribose is the logical starting material.

-

Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups is crucial. This is typically achieved using protecting groups that can be added and removed under specific conditions. For instance, the 3- and 5-hydroxyl groups might be protected with benzoyl groups.

-

C-Methylation: Introduction of the methyl group at the 3-beta position would likely involve a nucleophilic addition reaction, such as a Grignard or organolithium reagent, to a ketone intermediate.

-

Acetylation: The remaining hydroxyl groups at the 1 and 2 positions would then be acetylated using acetic anhydride.

-

Purification and Characterization: Each step would require careful purification, typically by column chromatography, and the structure of the final product would be confirmed using techniques like NMR spectroscopy and mass spectrometry.

PART 2: A Framework for In Vitro Evaluation

A systematic in vitro evaluation is the essential first step in determining the anti-diabetic potential of this novel compound.[1][10] This involves a series of well-established assays that probe different aspects of glucose metabolism.[11]

Enzyme Inhibition Assays: Targeting Carbohydrate Digestion

One of the primary therapeutic strategies for managing type 2 diabetes is to control the absorption of glucose from the intestine.[12] This is often achieved by inhibiting enzymes such as α-glucosidase.

Caption: A generalized workflow for the in vitro α-glucosidase inhibition assay.

-

Preparation of Solutions:

-

Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).[13]

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.[14]

-

Prepare a series of dilutions of the test compound and a positive control, such as acarbose.[12]

-

-

Assay Procedure (96-well plate format):

-

Add a small volume of the test compound dilutions or positive control to the wells.

-

Add the α-glucosidase solution to each well and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.[13]

-

Initiate the reaction by adding the pNPG solution to all wells.[13]

-

Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).[13][15]

-

Stop the reaction by adding a basic solution, such as sodium carbonate.[13]

-

Measure the absorbance of the yellow-colored product, p-nitrophenol, at 405 nm using a microplate reader.[12][13]

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.[16]

-

| Parameter | Description | Significance |

| IC50 Value | The concentration of an inhibitor where the response (or binding) is reduced by half. | A lower IC50 value indicates a more potent inhibitor of the enzyme. |

Cell-Based Assays: Assessing Glucose Uptake

Enhancing glucose uptake by peripheral tissues, such as fat and muscle cells, is another key strategy in managing diabetes.[11] The 3T3-L1 adipocyte cell line is a widely used model for studying glucose metabolism and insulin signaling.

Caption: A workflow for measuring glucose uptake in differentiated 3T3-L1 adipocytes.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in appropriate media until confluent.

-

Induce differentiation into mature adipocytes using a standard cocktail of reagents, which typically includes insulin, dexamethasone, and IBMX.

-

-

Assay Procedure:

-

Once fully differentiated, serum-starve the adipocytes for several hours to overnight.[17][18]

-

Treat the cells with various concentrations of the test compound. Include a positive control (insulin) and a negative control (vehicle).[19]

-

Add a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells and incubate.[19]

-

After the incubation period, wash the cells with cold phosphate-buffered saline (PBS) to remove any unincorporated 2-NBDG.

-

Measure the fluorescence of the internalized 2-NBDG using a fluorescence plate reader.

-

-

Data Analysis:

-

Quantify the increase in fluorescence, which corresponds to the amount of glucose uptake.

-

Compare the glucose uptake in cells treated with the test compound to that of the controls.

-

| Parameter | Description | Significance |

| Fold-Increase in Glucose Uptake | The ratio of glucose uptake in treated cells compared to untreated (basal) cells. | A significant fold-increase suggests the compound can enhance glucose disposal in adipocytes. |

PART 3: Elucidating the Mechanism of Action

If the compound shows promising activity in the glucose uptake assay, the next step is to investigate its underlying mechanism. Many anti-diabetic agents act by modulating the insulin signaling pathway.[20]

Insulin Signaling Pathway

The binding of insulin to its receptor triggers a cascade of intracellular events, leading to the translocation of the glucose transporter GLUT4 to the cell membrane, which facilitates glucose entry into the cell. Key proteins in this pathway include Akt (also known as protein kinase B).

Caption: A simplified representation of the insulin signaling cascade leading to glucose uptake.

To determine if the test compound acts through this pathway, techniques like Western blotting can be used to measure the phosphorylation (activation) of key signaling proteins like Akt.

PART 4: Future Directions and Conclusion

The successful identification of in vitro anti-diabetic activity for this compound would be a significant first step. Subsequent research should focus on:

-

In vivo studies: Evaluating the compound's efficacy and safety in animal models of diabetes.[21][22]

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its activity and pharmacokinetic properties.

-

Toxicology studies: Assessing the potential for any adverse effects.

References

- 1. athmicbiotech.com [athmicbiotech.com]

- 2. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Vitaceae [vitaceae.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound - CD BioGlyco [bioglyco.com]

- 7. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 9. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro α-glucosidase inhibitory assay [protocols.io]

- 14. bio-protocol.org [bio-protocol.org]

- 15. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 16. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 17. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The mechanisms of action of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of antidiabetic, antioxidant and antiglycating activities of the Eysenhardtia polystachya - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Methodological & Application

Experimental protocols using 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose

An Expert's Guide to the Application of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose in Medicinal Chemistry

Introduction: The Significance of C-Methylated Ribofuranose in Drug Discovery

This compound is a highly functionalized sugar derivative that serves as a critical building block in the synthesis of specialized nucleoside analogs.[1] Its structure is distinguished by a D-ribofuranose core strategically modified with a C-methyl group at the 3' position and protected by acetyl and benzoyl groups. This C-methylation is not a trivial alteration; it imparts significant conformational rigidity and steric hindrance, which can dramatically alter the biological activity of the resulting nucleoside.

In the field of drug development, particularly for antiviral and anticancer therapies, nucleoside analogs function by mimicking natural nucleosides and interfering with DNA or RNA synthesis processes.[2][3] The introduction of a methyl group at the 2' or 3' position of the ribose moiety has been a particularly fruitful strategy. For instance, 2'-C-methyl ribonucleosides are known potent inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[4][5] Similarly, 3'-C-branched modifications can enhance the metabolic stability of a drug and modulate its interaction with viral polymerases or other target enzymes, often leading to improved therapeutic profiles.[6] This guide provides detailed protocols and expert insights into the application of this compound as a key intermediate for synthesizing these next-generation therapeutic agents.[]

Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity of this reactive intermediate. The compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

| Property | Value | Reference |

| Synonym | [(2R,3R,4R)-4,5-Diacetyloxy-3-benzoyloxy-3-methyloxolan-2-yl]methyl benzoate | [1] |

| CAS Number | 22672-43-1 | [1] |

| Molecular Formula | C₂₄H₂₄O₉ | [1] |

| Molecular Weight | 456.44 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95.0% | [1] |

| Storage | Store at 2-8°C under a dry, inert atmosphere. Keep away from moisture. | General Lab Practice |

Core Application: Synthesis of 3'-C-Methyl-Nucleoside Analogs via Vorbrüggen Glycosylation

The primary application of this compound is as a glycosyl donor in N-glycosylation reactions to form the crucial C-N bond of nucleosides. The most prevalent and robust method for this transformation is the Vorbrüggen glycosylation, which utilizes a silylated heterobase and a Lewis acid catalyst.[8]

The Underlying Chemistry: A Mechanistic Perspective

The reaction proceeds through the activation of the anomeric (C1) position by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf). The C1-acetyl group is an effective leaving group. The benzoyl group at the C2 position plays a crucial role by forming a transient benzoxonium ion intermediate. This intermediate shields the α-face of the ribofuranose ring, directing the incoming silylated nucleobase to attack from the β-face. This neighboring group participation is key to achieving high stereoselectivity for the desired β-anomer, which is the biologically active form for most nucleoside drugs.

Experimental Workflow

The overall process involves the coupling of the sugar moiety with a nucleobase, followed by the removal of protecting groups to yield the final product.

Caption: Workflow for the synthesis of a 3'-C-Methyl Nucleoside Analog.

Detailed Experimental Protocol: Synthesis of a Protected 3'-C-Methyluridine Analog

This protocol details the synthesis of a protected uridine analog. The same principle can be applied to other pyrimidine and purine bases.

Objective: To couple this compound with silylated uracil.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Uracil (1.5 equiv)

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate or Chlorotrimethylsilane (catalytic amount)

-

Anhydrous 1,2-dichloroethane (DCE) or acetonitrile

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Step-by-Step Procedure:

-

Preparation of Silylated Uracil:

-

To a flame-dried round-bottom flask under an argon atmosphere, add uracil (1.5 equiv) and a catalytic amount of ammonium sulfate.

-

Add hexamethyldisilazane (HMDS) to cover the solids and reflux the suspension (approx. 130°C) until the solution becomes clear (typically 2-4 hours).

-

Rationale: The nucleobase must be silylated to increase its solubility in organic solvents and enhance the nucleophilicity of the N1 nitrogen for the glycosylation reaction. A clear solution indicates complete silylation.

-

Remove excess HMDS under high vacuum to obtain persilylated uracil as a clear oil or white solid.

-

-

Glycosylation Reaction:

-

In a separate flame-dried flask under argon, dissolve this compound (1.0 equiv) in anhydrous DCE.

-

Add the freshly prepared persilylated uracil (dissolved in a small amount of anhydrous DCE) to the sugar solution via cannula.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add TMSOTf (1.2 equiv) dropwise via syringe.

-

Rationale: The reaction is performed at low temperature to control reactivity and minimize side reactions. A slow addition of the potent Lewis acid catalyst TMSOTf prevents degradation of the starting materials.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate), observing the consumption of the starting sugar.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to 0°C and carefully quench by adding saturated aqueous NaHCO₃.

-

Rationale: The bicarbonate solution neutralizes the acidic TMSOTf catalyst, stopping the reaction. This must be done carefully as CO₂ gas evolution can occur.

-

Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure protected 3'-C-methyluridine analog.

-

Protocol 2: Deprotection to Yield the Final Nucleoside

Objective: To remove the benzoyl protecting groups to furnish the final, biologically active nucleoside.

Step-by-Step Procedure:

-

Dissolve the purified, protected nucleoside (1.0 equiv) in anhydrous methanol in a flask.

-

Cool the solution to 0°C and bubble ammonia gas through the solution for 15-20 minutes, or add a saturated solution of ammonia in methanol (7N).

-

Seal the flask and allow it to stir at room temperature for 12-24 hours.

-

Rationale: This is a standard ammonolysis procedure for cleaving ester-based protecting groups like benzoyl. The reaction is typically clean, with benzamide formed as a byproduct.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography (often using a DCM/Methanol gradient) to yield the pure 3'-C-methyluridine.

Characterization and Quality Control

Confirming the identity and purity of the synthesized compounds is a critical step for ensuring the reliability of subsequent biological assays.

| Technique | Protected Nucleoside | Deprotected Nucleoside |

| TLC | Single spot with lower Rf in non-polar solvent systems (e.g., Hex/EtOAc). | Single spot with higher polarity (lower Rf in polar systems like DCM/MeOH). |

| ¹H NMR | Presence of aromatic protons from benzoyl groups (δ 7.2-8.1 ppm), anomeric proton (δ ~6.0-6.3 ppm), and a singlet for the C3-methyl group. | Absence of benzoyl protons. Upfield shift of ribose protons. |

| ¹³C NMR | Signals for benzoyl carbonyls (~165 ppm) and aromatic carbons. | Absence of benzoyl signals. |

| HRMS | Observed mass should match the calculated mass for the fully protected structure [M+Na]⁺. | Observed mass should match the calculated mass for the deprotected nucleoside [M+H]⁺. |

Analytical methods for acylated sugars are well-established and can be adapted for these specific compounds.[9][10] Mass spectrometry is particularly powerful for confirming derivatization.[11][12]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Glycosylation Yield | Incomplete silylation of the base. Inactive or insufficient Lewis acid catalyst. Moisture in the reaction. | Ensure the silylation reaction goes to completion (clear solution). Use fresh, properly stored TMSOTf. Use flame-dried glassware and anhydrous solvents under an inert atmosphere. |

| Formation of Anomers (α and β) | Insufficient neighboring group participation. Reaction temperature too high. | Ensure a participating group is at C2. Perform the reaction at 0°C or lower before warming. |

| Incomplete Deprotection | Insufficient deprotection reagent or time. Steric hindrance around ester groups. | Increase reaction time, temperature (moderately), or concentration of NH₃/MeOH. Consider using sodium methoxide in methanol for a stronger base. |

| Difficult Purification | Co-elution of product with byproducts (e.g., benzamide from deprotection). | Optimize chromatography conditions. For benzamide, multiple co-evaporations with toluene can help. Recrystallization may be a better option for the final product. |

References

- 1. This compound - CD BioGlyco [bioglyco.com]

- 2. This compound | Vitaceae [vitaceae.org]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 8. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 9. Profiling, characterization, and analysis of natural and synthetic acylsugars (sugar esters) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advanced Mass Spectrometry Techniques for the Characterization of Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Purification of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose

Introduction: Strategic Importance of C-Branched Ribofuranose Derivatives

The synthesis of structurally unique carbohydrate derivatives is a cornerstone of modern medicinal chemistry and drug development. C-branched monosaccharides, such as the target molecule 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose, are of particular interest. The introduction of a C-methyl group at a specific position on the furanose ring can profoundly alter the molecule's conformational properties and its interactions with biological targets. This modification can enhance metabolic stability, modulate biological activity, and provide novel scaffolds for the development of antiviral and anticancer nucleoside analogues.[1] This acylated ribose derivative, with its distinct stereoselectivity, serves as a valuable intermediate in the synthesis of these complex nucleosides.